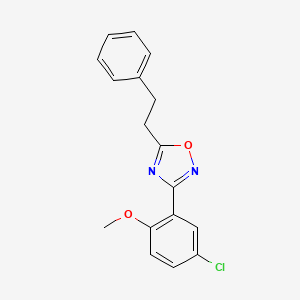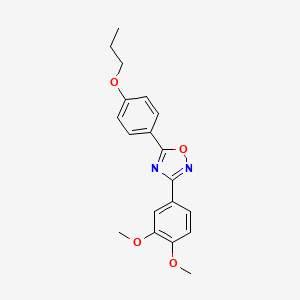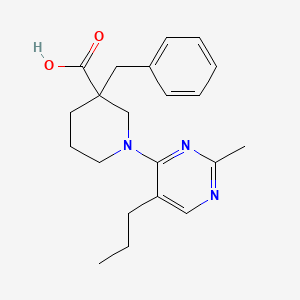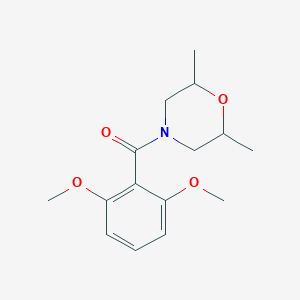
1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as CPTH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPTH is a hydrazone derivative of 4-pentylphenyl ethanone and 6-chloro-2-methyl-4-pyrimidinyl hydrazone, and it has been shown to have promising properties in the field of cancer research.
作用機序
The mechanism of action of 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves the inhibition of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cancer cell growth, and alteration of gene expression. Additionally, 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in lab experiments is its specificity for HDAC inhibition, which makes it a valuable tool for studying the role of HDACs in various biological processes. However, one of the limitations of using 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research on 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in more detail. Additionally, the use of 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in combination with other cancer therapies, such as chemotherapy and radiation therapy, could be explored to enhance its therapeutic efficacy.
合成法
1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be synthesized through a multistep process involving the reaction between 4-pentylphenyl ethanone and hydrazine hydrate, followed by the reaction with 6-chloro-2-methyl-4-pyrimidinyl carbohydrazide. The final product is obtained through a purification process using column chromatography.
科学的研究の応用
1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and pancreatic cancer cells. 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
6-chloro-2-methyl-N-[(Z)-1-(4-pentylphenyl)ethylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4/c1-4-5-6-7-15-8-10-16(11-9-15)13(2)22-23-18-12-17(19)20-14(3)21-18/h8-12H,4-7H2,1-3H3,(H,20,21,23)/b22-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHXAUHJIKDCLV-XKZIYDEJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=NNC2=CC(=NC(=N2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)/C(=N\NC2=CC(=NC(=N2)C)Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5330748.png)
![7-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330762.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5330786.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5330788.png)

![N-(4-fluorophenyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5330803.png)

![methyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330810.png)
![methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5330818.png)
![5-(2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330838.png)

![1-[(3-methylphenyl)acetyl]pyrrolidine](/img/structure/B5330863.png)
![[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5330871.png)
